molecular formula C20H18IN7O B11529740 N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11529740
M. Wt: 499.3 g/mol
InChI Key: BLPTYOYMFDAKKI-SSDVNMTOSA-N
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Description

N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, including the formation of the oxadiazole ring and subsequent functionalization. Common reagents used in the synthesis may include hydrazine derivatives, aldehydes, and iodinated aromatic compounds. Reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group.

    Reduction: Reduction reactions could target the oxadiazole ring or the aromatic iodide.

    Substitution: The aromatic iodide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • N-(4-bromophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
  • N-(4-chlorophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

These compounds share similar structures but differ in the halogen substituent on the aromatic ring, which can influence their reactivity and biological activity.

Conclusion

N-(4-iodophenyl)-6-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex and potentially valuable compound in various scientific fields. Further research and detailed studies are required to fully understand its properties and applications.

Properties

Molecular Formula

C20H18IN7O

Molecular Weight

499.3 g/mol

IUPAC Name

6-N-(4-iodophenyl)-5-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C20H18IN7O/c1-12(2)14-5-3-13(4-6-14)11-22-26-18-17(23-16-9-7-15(21)8-10-16)24-19-20(25-18)28-29-27-19/h3-12H,1-2H3,(H,23,24,27)(H,25,26,28)/b22-11+

InChI Key

BLPTYOYMFDAKKI-SSDVNMTOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC2=NC3=NON=C3N=C2NC4=CC=C(C=C4)I

Origin of Product

United States

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